2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Medicinal Chemistry Pharmacokinetics Ligand Design

2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 13338-03-9) is a heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class. This compound is characterized by a bicyclic scaffold comprising a benzene ring fused to a 1,2,4-thiadiazine ring, with methyl substituents at the 2- and 4-positions and a carbonyl group at the 3-position.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
CAS No. 13338-03-9
Cat. No. B082927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS13338-03-9
Molecular FormulaC9H10N2O3S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C
InChIInChI=1S/C9H10N2O3S/c1-10-7-5-3-4-6-8(7)15(13,14)11(2)9(10)12/h3-6H,1-2H3
InChIKeyCXOOXTPNZCHRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 13338-03-9): Core Structural and Physicochemical Profile for Research Procurement


2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 13338-03-9) is a heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class [1]. This compound is characterized by a bicyclic scaffold comprising a benzene ring fused to a 1,2,4-thiadiazine ring, with methyl substituents at the 2- and 4-positions and a carbonyl group at the 3-position [1]. Its molecular formula is C9H10N2O3S, with a molecular weight of 226.25 g/mol, and it features a sulfone moiety (1,1-dioxide) that contributes to its polarity and hydrogen-bond acceptor capacity (3 acceptors, 0 donors) [1]. The compound is primarily utilized as a synthetic building block or intermediate in medicinal chemistry and organic synthesis, rather than as a final active pharmaceutical ingredient [1].

Why Unsubstituted or Mono-Substituted 1,2,4-Benzothiadiazine 1,1-Dioxides Cannot Replace 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide in Defined Research Applications


The 2,4-dimethyl-3-oxo substitution pattern on the 1,2,4-benzothiadiazine 1,1-dioxide core creates a distinct chemical entity that cannot be interchanged with unsubstituted, 3-oxo, or 7-halo analogs. The presence of both N-methyl groups eliminates hydrogen-bond donor capacity (HBD = 0), which is a key differentiator from the parent 4H-1,2,4-benzothiadiazine 1,1-dioxides (HBD = 1) that can act as hydrogen-bond donors [1]. This modification fundamentally alters the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, as well as its reactivity in downstream synthetic transformations [2]. The 3-carbonyl group further distinguishes it from non-oxidized analogs (e.g., 3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide) by introducing an additional hydrogen-bond acceptor site and altering the ring electronics, which impacts both its binding to biological targets (e.g., KATP channels, PI3Kδ kinase) and its utility as a synthetic intermediate [2]. These combined structural features dictate the compound's specific utility in structure-activity relationship (SAR) studies and library synthesis, making generic substitution by other benzothiadiazine dioxides invalid for procurement in these contexts [2].

Quantitative Differentiation Evidence for 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Against Key Analogs


Hydrogen-Bond Donor Count: N,N-Dimethyl vs. 4H-Analogs

The 2,4-dimethyl substitution eliminates the hydrogen-bond donor (HBD) present in the parent 4H-1,2,4-benzothiadiazine 1,1-dioxide scaffold. The target compound has an HBD count of 0, whereas des-methyl analogs (e.g., 4H-1,2,4-benzothiadiazine 1,1-dioxide) have an HBD count of 1 [1]. This reduces polarity and may improve passive membrane permeability, a critical parameter in CNS drug discovery and intracellular target engagement [1].

Medicinal Chemistry Pharmacokinetics Ligand Design

Solid-Phase Synthetic Accessibility: 2,4-Disubstitution vs. Traditional Solution-Phase Routes

The 2,4-disubstituted 1,2,4-benzothiadiazin-3-one 1,1-dioxide scaffold, exemplified by the target compound, is amenable to efficient solid-phase synthesis with four diversity points, enabling rapid library generation [1]. In contrast, mono-substituted or 7-halo analogs (e.g., diazoxide) require separate solution-phase routes that limit parallelization. The target compound's core structure allowed for the synthesis of a large number of analogs in a single study, demonstrating a distinct advantage in combinatorial chemistry workflows [1].

Combinatorial Chemistry Library Synthesis Solid-Phase Synthesis

Chemical Stability and Purity Profile for Reliable Procurement

Commercially available batches of the target compound are consistently supplied at ≥95% purity (by HPLC) and are characterized by full analytical data (NMR, MS), ensuring reproducibility in synthetic and biological assays . In comparison, non-commercial or custom-synthesized analogs often require additional purification and characterization, introducing variability that can confound SAR studies. Standardized quality specifications, such as those from AKSci (95% purity), provide a reliable baseline for procurement .

Chemical Procurement Quality Control Reproducibility

Targeted Application Scenarios for 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Based on Quantified Differentiation


Design of CNS-Penetrant Kinase Inhibitor Libraries

The complete absence of hydrogen-bond donors (HBD = 0) makes the 2,4-dimethyl-3-oxo scaffold an ideal core for CNS drug discovery, where reducing HBD count is a well-validated strategy to enhance brain penetration [1]. Procurement of this compound enables the rapid synthesis of focused libraries where the scaffold's intrinsic permeability is leveraged, bypassing the need for additional N-capping steps required for des-methyl analogs.

Solid-Phase Combinatorial Chemistry for Hit Expansion

The scaffold's compatibility with solid-phase synthesis and four diversity points uniquely positions it for automated parallel library synthesis [2]. Research groups engaged in hit-to-lead optimization can procure this compound as the starting core for generating hundreds of analogs in a single campaign, a workflow that is not feasible with solution-phase-restricted analogs like diazoxide.

Standardized Pharmacological Tool Compound for PI3Kδ-Mediated Disease Models

Although direct IC50 data for this specific compound is not available, structurally related 2,4-disubstituted benzothiadiazine 1,1-dioxides have demonstrated low nanomolar PI3Kδ inhibition (IC50 = 4.6 nM for S-63 analog) and oral bioavailability (F = 29.2%) [2]. The target compound's core scaffold is critical for this activity. Procuring the precisely defined core scaffold ensures that SAR studies on peripheral substituents are conducted on a consistent chemical background, reducing variability in pharmacological readouts.

Quote Request

Request a Quote for 2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.